Glutathione Reactivity: 114-Fold Lower Electrophilicity Than Muconaldehyde, Enabling Controlled Thiol Conjugation Studies
In a direct head-to-head kinetic comparison under identical conditions (37°C, pH 7.4, 10 mM glutathione), 6-oxohexadienoic acid (COOH-M-CHO) exhibited a second-order rate constant (k₂) of 0.0979 ± 0.018 M⁻¹ s⁻¹ and a corresponding reaction half-life of 11.8 minutes [1]. This reactivity was 114-fold lower than the parent compound (E,E)-muconaldehyde (k₂ = 11.2 ± 1.6 M⁻¹ s⁻¹, t₁/₂ = 6.2 seconds) and approximately 2.4-fold lower than the reduced metabolite (E,E)-6-hydroxy-2,4-hexadienal (k₂ = 0.231 ± 0.009 M⁻¹ s⁻¹, t₁/₂ = 5.0 minutes) [1]. In a cross-study comparison, sorbic acid—a structurally related C₆ α,β-unsaturated acid lacking the terminal aldehyde—reacted with glutathione with a second-order rate constant of only 2.5 M⁻¹ h⁻¹ (≈6.94 × 10⁻⁴ M⁻¹ s⁻¹) at 80°C, underscoring the critical contribution of the aldehydic carbonyl to electrophilic character [2].
| Evidence Dimension | Second-order rate constant for glutathione conjugation (k₂) |
|---|---|
| Target Compound Data | k₂ = 0.0979 ± 0.018 M⁻¹ s⁻¹; t₁/₂ = 11.8 min (10 mM GSH) |
| Comparator Or Baseline | Muconaldehyde: k₂ = 11.2 ± 1.6 M⁻¹ s⁻¹, t₁/₂ = 6.2 s; 6-Hydroxy-2,4-hexadienal: k₂ = 0.231 ± 0.009 M⁻¹ s⁻¹, t₁/₂ = 5.0 min |
| Quantified Difference | 114-fold lower than muconaldehyde; 2.4-fold lower than 6-hydroxy-2,4-hexadienal |
| Conditions | 37°C, pH 7.4 phosphate buffer, 10 mM glutathione; second-order kinetics up to 30 min; 1:1 aldehyde:GSH stoichiometry |
Why This Matters
This intermediate reactivity enables the compound to serve as a moderate electrophile probe—reactive enough to study glutathione conjugation mechanisms but sufficiently stable (t₁/₂ ~12 min) to allow kinetic resolution, unlike the near-instantaneous reaction of muconaldehyde (t₁/₂ ~6 s), which complicates experimental handling.
- [1] Kline SA, Xiang Q, Goldstein BD, Witz G. Reaction of (E,E)-muconaldehyde and its aldehydic metabolites, (E,E)-6-oxohexadienoic acid and (E,E)-6-hydroxyhexa-2,4-dienal, with glutathione. Chem Res Toxicol. 1993 Jul-Aug;6(4):578-83. Table I. doi: 10.1021/tx00034a029. PMID: 8374059. View Source
- [2] Wedzicha BL, Zeb A. Catalysis of the reaction between sorbic acid and thiols by surfactants. Int J Food Sci Technol. 1990;25(2):168-179. doi: 10.1111/j.1365-2621.1990.tb01071.x. View Source
